3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-(3-methylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C13H11F2NO2S. It is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a sulfonamide group, and a 3-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atoms.
Oxidation Reactions: Oxidized derivatives of the sulfonamide group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: 3,4-Difluoro-N-(3-methylphenyl)benzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling and substitution reactions .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its sulfonamide group is known to exhibit biological activity, making it a candidate for the design of enzyme inhibitors and other therapeutic agents .
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions. This interaction can inhibit the activity of the target enzyme or receptor, leading to therapeutic effects .
Comparison with Similar Compounds
3,4-Difluoro-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with the methyl group at the 4 position instead of the 3 position.
3,4-Difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide: Contains an additional fluorine atom on the 3-methylphenyl ring.
3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide: Features a benzyl group instead of a phenyl group.
Uniqueness: The unique combination of fluorine atoms and the 3-methylphenyl group in 3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFZXLLQJBULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.